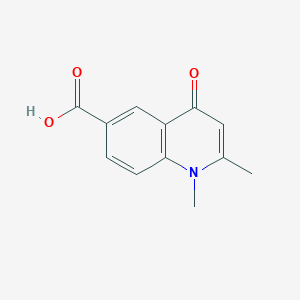

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1,2-dimethyl-4-oxoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-7-5-11(14)9-6-8(12(15)16)3-4-10(9)13(7)2/h3-6H,1-2H3,(H,15,16) |

InChI Key |

SDKRYYFPHWPDEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1C)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline derivatives. This method involves cyclization of anilides with β-ketoesters or diketene analogs under basic conditions. For 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, the reaction sequence begins with 2-methylanthranilic acid as the starting material. Condensation with methyl propiolate in the presence of sodium methoxide generates a β-ketoamide intermediate, which undergoes thermal cyclization in diphenyl ether to yield the 4-oxoquinoline core.

Key modifications include:

-

N-Alkylation : Introduction of the 1-methyl group via reaction with methyl iodide in DMF using sodium hydride as a base.

-

Carboxylic Acid Formation : Direct oxidation of a methyl substituent at position 6 using potassium permanganate in acidic or basic media.

Stepwise Synthesis of this compound

Starting Material Selection

2-Methylanthranilic acid serves as the foundational building block, providing the 2-methyl group and enabling regioselective cyclization. Alternative routes using isatin derivatives (as described in CN102924374B) involve condensation with acetone to form intermediates that rearrange into quinoline precursors.

Cyclization and N-Alkylation

-

Cyclization :

-

N-Methylation :

Oxidation of Position 6

-

Methyl to Carboxylic Acid : Direct oxidation of a 6-methyl substituent using KMnO₄ in 3N NaOH at 35–45°C achieves >90% conversion.

-

Alternative Route : Bromination at position 6 followed by carboxylation via CO₂ insertion (Kornblum reaction).

Comparative Analysis of Synthetic Routes

Optimization and Mechanistic Insights

Cyclization Efficiency

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Chemical Properties and Structure

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is characterized by its unique quinoline structure, which contributes to its biological activity. The molecular formula is C₁₁H₉N₁O₃, and it features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vivo studies demonstrated significant tumor growth inhibition in xenograft models:

- Efficacy : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

- Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death and proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases:

- Study Findings : Significant reduction in paw swelling was observed in animal models of induced arthritis.

- Potential Mechanism : It may inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methodologies:

Synthetic Pathways

- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors that lead to the formation of the quinoline ring.

- Functionalization : Subsequent functionalization can yield various derivatives that enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic Acid and Analogues

Key Observations :

- Substituent Position: The position of the carboxylic acid group (e.g., 6 vs. For instance, 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a hydroxyl group at position 6, enabling stronger hydrogen bonding compared to the methyl groups in the target compound.

- Electron-Withdrawing Groups : The trifluoromethoxy group in enhances lipophilicity and metabolic stability, whereas the methoxy group in provides moderate electron-donating effects.

- Core Modifications : Replacement of the 4-oxo group with 4-thioxo (as in ) introduces sulfur, which may alter redox behavior and metal-binding affinity.

Comparative Reactivity :

- Ester derivatives (e.g., methyl or ethyl esters) are often intermediates to improve solubility during synthesis. For example, methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is hydrolyzed to the carboxylic acid form .

- Fluorinated analogues (e.g., 6-fluoro derivatives in ) require specialized fluorination steps, increasing synthetic complexity but enhancing antibacterial potency.

Table 2: Comparative Physicochemical Data

*Calculated based on formula C₁₂H₁₁NO₃.

Biological Activity

1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS No. 1210431-57-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Structure : The compound features a quinoline backbone with a carboxylic acid functional group at the 6-position and two methyl groups at the 1 and 2 positions.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that compounds similar to this compound demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb). The most active compounds showed minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs, suggesting potential as therapeutic agents against tuberculosis .

Antiviral Activity

In vitro studies have reported that certain quinoline derivatives possess antiviral properties. For instance, related compounds have shown efficacy against hepatitis B virus (HBV) replication with significant inhibition observed at concentrations around 10 µM. This suggests that the structural features of quinolines may contribute to their ability to interfere with viral replication processes .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some studies highlight the potential of these compounds to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives indicates that modifications at specific positions on the quinoline ring can significantly affect biological activity. For instance:

- Position 6 : Alkoxy substituents at this position enhance ET(A) antagonist activity.

- Position 4 : The presence of a carboxylic acid group is crucial for maintaining bioactivity and solubility.

Table 1 summarizes some key findings from SAR studies:

| Compound | Position | Modification | Biological Activity |

|---|---|---|---|

| 2a | 6 | Alkoxy | ET(A) antagonist |

| 2c | 6 | Propyl | IC(50) = 0.11 nM |

| 8i | 4 | Bromo | MIC = 9.97 mM |

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of various quinoline derivatives indicated that compounds similar to this compound exhibited promising antitubercular activity. The most effective compounds were able to inhibit both drug-sensitive and resistant strains of M. tb, highlighting their potential as new therapeutic options .

Case Study 2: Antiviral Efficacy Against HBV

In another investigation, derivatives were tested for their ability to inhibit HBV replication in vitro. The results demonstrated that specific structural modifications led to enhanced antiviral activity, suggesting a pathway for developing effective antiviral agents based on the quinoline scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters or via Gould-Jacobs reactions. For example, analogous quinoline derivatives are synthesized using dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents, with sodium bicarbonate for neutralization during cyclization . Microwave-assisted synthesis has been reported for similar compounds, reducing reaction time to 2–5 hours and improving yields (>70%) by optimizing temperature (120–150°C) and solvent polarity . Key parameters include pH control (neutral to slightly basic) and avoiding excess moisture to prevent hydrolysis of intermediates .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, the quinoline core exhibits distinct NMR peaks:

- Protons at C-3 and C-5 appear as doublets (δ 8.6–8.8 ppm).

- Methyl groups at C-1 and C-2 show singlets (δ 2.1–2.3 ppm) due to restricted rotation .

Infrared (IR) spectroscopy confirms the carbonyl (C=O) stretch at ~1700 cm and carboxylic acid (O-H) broad peak at 2500–3000 cm . High-resolution mass spectrometry (HRMS) is used to verify molecular weight (e.g., calculated m/z 247.0845 for ) .

Q. What functional groups dictate the compound’s reactivity, and how are they exploited in derivatization?

- Methodological Answer : The carboxylic acid (-COOH) at C-6 enables esterification or amide formation, while the keto group at C-4 participates in nucleophilic additions (e.g., hydrazine derivatives for antimicrobial studies). For example, esterification with methanol/HSO yields methyl esters, monitored via NMR shifts (δ 165–170 ppm for carbonyl carbons) . The methyl groups at C-1/C-2 sterically hinder electrophilic substitution at adjacent positions, directing reactivity to C-7/C-8 .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how do structural modifications enhance efficacy?

- Methodological Answer : The compound likely targets DNA gyrase or topoisomerase IV in bacteria, analogous to fluoroquinolones. Computational docking studies (e.g., AutoDock Vina) reveal binding affinity to the GyrA subunit (binding energy ≤ -8.5 kcal/mol) via hydrogen bonding with Ser83 and hydrophobic interactions with the quinoline core . Substitutions at C-6 (e.g., fluorination) improve membrane permeability, as shown in MIC assays against E. coli (MIC reduction from 32 µg/mL to 8 µg/mL) .

Q. How can computational modeling (DFT, MD) predict physicochemical properties and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Molecular Dynamics (MD) simulations (GROMACS, CHARMM36 force field) assess solubility in water/octanol systems, revealing aggregation tendencies due to the hydrophobic quinoline ring . These models guide solvent selection (e.g., DMSO for in vitro assays) and stability testing under varying pH .

Q. How should researchers resolve contradictions in reported spectral data or bioactivity?

- Methodological Answer : Discrepancies in NMR or bioactivity data often arise from impurities or stereochemical variations. For example:

- Case 1 : Conflicting NMR peaks for methyl groups may indicate cis/trans isomerism. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

- Case 2 : Inconsistent MIC values may stem from assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Case 3 : Purity checks via HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensure >95% purity, reducing false bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.